molecular formula C14H20O3 B14319694 2-Pentanone, 4,4'-(2,5-furandiyl)bis- CAS No. 111886-18-1

2-Pentanone, 4,4'-(2,5-furandiyl)bis-

Katalognummer: B14319694
CAS-Nummer: 111886-18-1
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: NEKFGAQIWDMFTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pentanone, 4,4’-(2,5-furandiyl)bis- is an organic compound that features a furan ring substituted with two 2-pentanone groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 4,4’-(2,5-furandiyl)bis- typically involves the reaction of 2,5-diformylfuran with 2-pentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of 2-Pentanone, 4,4’-(2,5-furandiyl)bis- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pentanone, 4,4’-(2,5-furandiyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted furans depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-Pentanone, 4,4’-(2,5-furandiyl)bis- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other materials.

Wirkmechanismus

The mechanism of action of 2-Pentanone, 4,4’-(2,5-furandiyl)bis- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Pentanone: A simpler ketone with similar reactivity but lacking the furan ring.

    Furan-2,5-dicarboxylic acid: Contains the furan ring but with carboxylic acid groups instead of ketones.

Uniqueness

2-Pentanone, 4,4’-(2,5-furandiyl)bis- is unique due to the combination of the furan ring and 2-pentanone groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both functionalities are required.

Eigenschaften

CAS-Nummer

111886-18-1

Molekularformel

C14H20O3

Molekulargewicht

236.31 g/mol

IUPAC-Name

4-[5-(4-oxopentan-2-yl)furan-2-yl]pentan-2-one

InChI

InChI=1S/C14H20O3/c1-9(7-11(3)15)13-5-6-14(17-13)10(2)8-12(4)16/h5-6,9-10H,7-8H2,1-4H3

InChI-Schlüssel

NEKFGAQIWDMFTR-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)C)C1=CC=C(O1)C(C)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.